

# A Technical Guide to 2,3'-Dichloroacetophenone: CAS Number, Identification, and Synthesis

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## Compound of Interest

Compound Name: 2,3'-Dichloroacetophenone

Cat. No.: B1581386

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## Introduction

**2,3'-Dichloroacetophenone** is a chlorinated aromatic ketone that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of drug discovery and development. Its utility as a precursor for pharmacologically active molecules, including kinase inhibitors, makes a thorough understanding of its properties and synthesis crucial for researchers. This technical guide provides a comprehensive overview of **2,3'-Dichloroacetophenone**, focusing on its correct identification, physicochemical properties, analytical characterization, and detailed synthesis protocols.

A notable point of clarification is the nomenclature and the associated CAS number. The name "**2,3'-Dichloroacetophenone**" can be ambiguous. This guide will focus on 1-(2,3-Dichlorophenyl)ethanone (CAS Number: 56041-57-7), where both chlorine atoms are substituted on the phenyl ring. It is important to distinguish this from its isomer, 2-Chloro-1-(3-chlorophenyl)ethanone (CAS Number: 21886-56-6), where one chlorine is on the acetyl group and the other is on the phenyl ring. This guide will primarily detail the former, with a brief comparative mention of the latter.

## Core Identification and Properties

1-(2,3-Dichlorophenyl)ethanone is the compound most accurately corresponding to the common nomenclature of 2,3-Dichloroacetophenone.

Identifier	Value	Reference
CAS Number	56041-57-7	[1][2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O	[1]
Molecular Weight	189.04 g/mol	[1]
IUPAC Name	1-(2,3-dichlorophenyl)ethanone	[3]
Synonyms	2',3'-Dichloroacetophenone, 1-acetyl-2,3-dichlorobenzene	[1][3]

## Physicochemical Data

Property	Value	Reference
Melting Point	125-127 °C	[4]
Boiling Point	247.3 °C at 760 mmHg	[5]
Density	1.293 g/cm <sup>3</sup>	
Flash Point	101.3 °C	[5]
Form	Solid	[1]
Color	Colorless to pale yellow	[2]
Solubility	Slightly soluble in Chloroform and Ethyl Acetate	[1]

## Spectral and Analytical Characterization

Accurate identification and purity assessment are critical in chemical synthesis. Below are the expected spectral data and a general analytical method for 1-(2,3-Dichlorophenyl)ethanone.

## Spectroscopic Data

Technique	Key Features
$^1\text{H}$ NMR	Expected signals for an aromatic ABC system and a methyl singlet. The aromatic protons would be downfield (approx. 7.0-7.8 ppm) and the methyl protons would be a singlet upfield (approx. 2.5 ppm).
$^{13}\text{C}$ NMR	Expected signals for a carbonyl carbon (approx. 195-205 ppm), aromatic carbons (approx. 120-140 ppm), and a methyl carbon (approx. 25-30 ppm).
IR Spectroscopy	A strong absorption band characteristic of a carbonyl (C=O) stretch is expected around 1680-1700 $\text{cm}^{-1}$ . Aromatic C-H and C=C stretching bands are also anticipated.
Mass Spectrometry	The mass spectrum would show a molecular ion peak ( $\text{M}^+$ ) at $m/z$ 188, with characteristic isotopic peaks for the two chlorine atoms ( $\text{M}+2$ and $\text{M}+4$ ).

## Analytical Protocols

### High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for the analysis of 1-(2,3-Dichlorophenyl)ethanone.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase	Acetonitrile:Water (e.g., 70:30, v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm
Injection Volume	10 µL

This method can be adapted and validated for the quantitative determination of purity and for monitoring reaction progress.

## Experimental Protocols: Synthesis

Two primary methods for the synthesis of 1-(2,3-Dichlorophenyl)ethanone are the Friedel-Crafts acylation and a method involving organolithium reagents.

### Method 1: Friedel-Crafts Acylation

This is a classic and widely used method for the acylation of aromatic compounds.

Reaction:

1,2-Dichlorobenzene reacts with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride ( $\text{AlCl}_3$ ), to yield 1-(2,3-Dichlorophenyl)ethanone.

Detailed Protocol:

- **Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas) is charged with anhydrous aluminum chloride (1.1 equivalents) and a solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Reactants:** 1,2-Dichlorobenzene (1.0 equivalent) is added to the flask. The mixture is cooled in an ice bath.

- **Acylation:** Acetyl chloride (1.05 equivalents) is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.
- **Reaction:** After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 40-50 °C) for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
- **Workup:** The reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and finally with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

## Method 2: Synthesis via Organolithium Intermediate

This method offers an alternative route to the desired product.[\[1\]](#)

Reaction:

1,2-Dichlorobenzene is first lithiated using butyl lithium, followed by quenching with acetic anhydride.[\[1\]](#)

Detailed Protocol:

- **Setup:** A flame-dried, three-necked round-bottom flask is charged with 1,2-dichlorobenzene (1.05 equivalents) and dry tetrahydrofuran (THF) under a nitrogen atmosphere. The solution is cooled to -70 °C.[\[1\]](#)
- **Lithiating:** A solution of n-butyl lithium in hexanes (1.0 equivalent) is added dropwise while maintaining the temperature at -70 °C. The mixture is stirred at this temperature for 1 hour.[\[1\]](#)

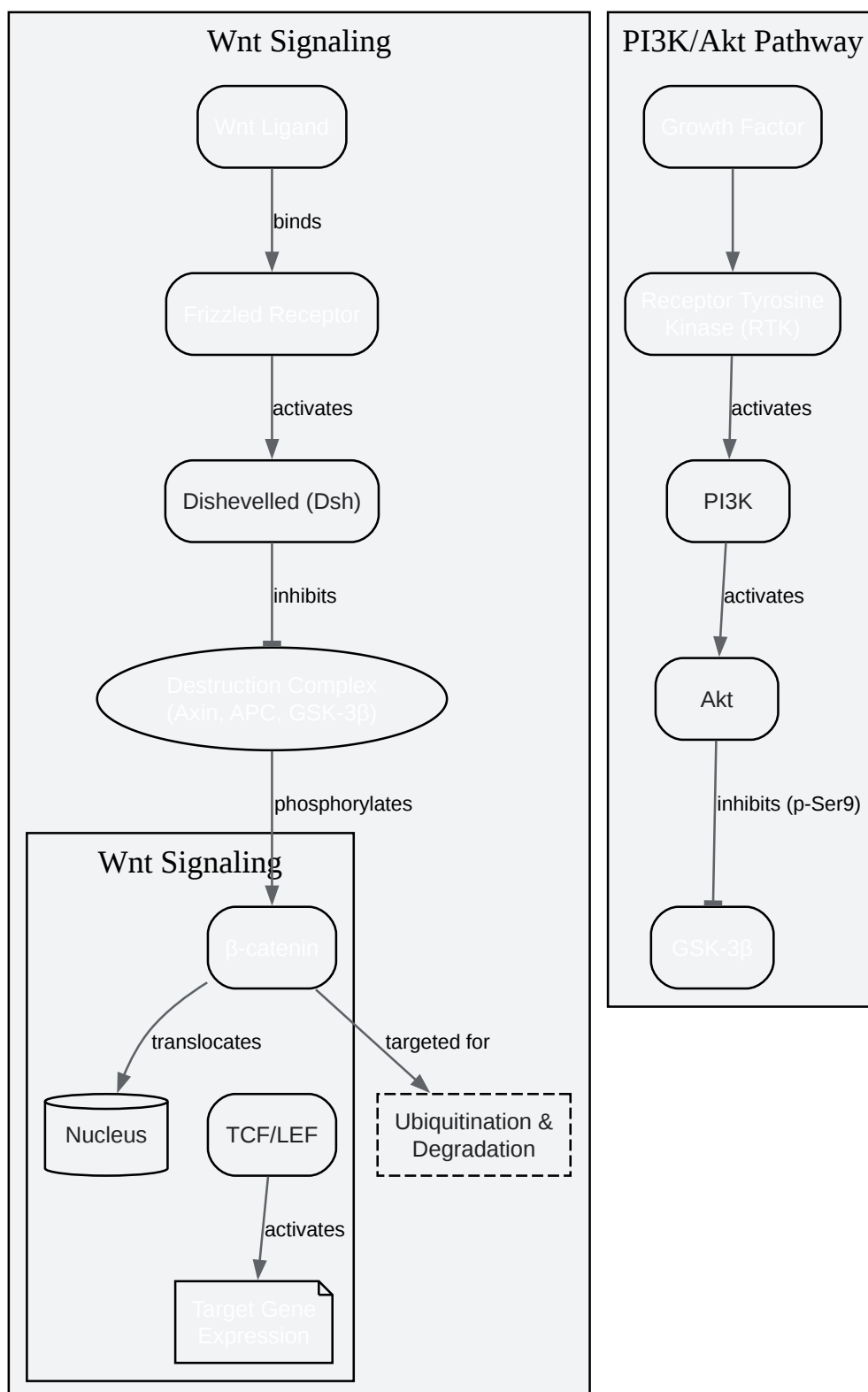
- **Acylation:** In a separate flask, acetic anhydride (4.0 equivalents) is dissolved in dry THF. The previously prepared lithium reagent solution is then transferred to this acetic anhydride solution via a cannula at -70 °C.[1]
- **Reaction:** The reaction mixture is stirred at -70 °C for 1 hour and then allowed to warm to room temperature overnight.[1]
- **Workup:** The reaction is quenched by pouring it into ice water. The aqueous phase is extracted with ether.[1]
- **Purification:** The combined organic phases are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Further purification can be achieved through vacuum distillation.[1]

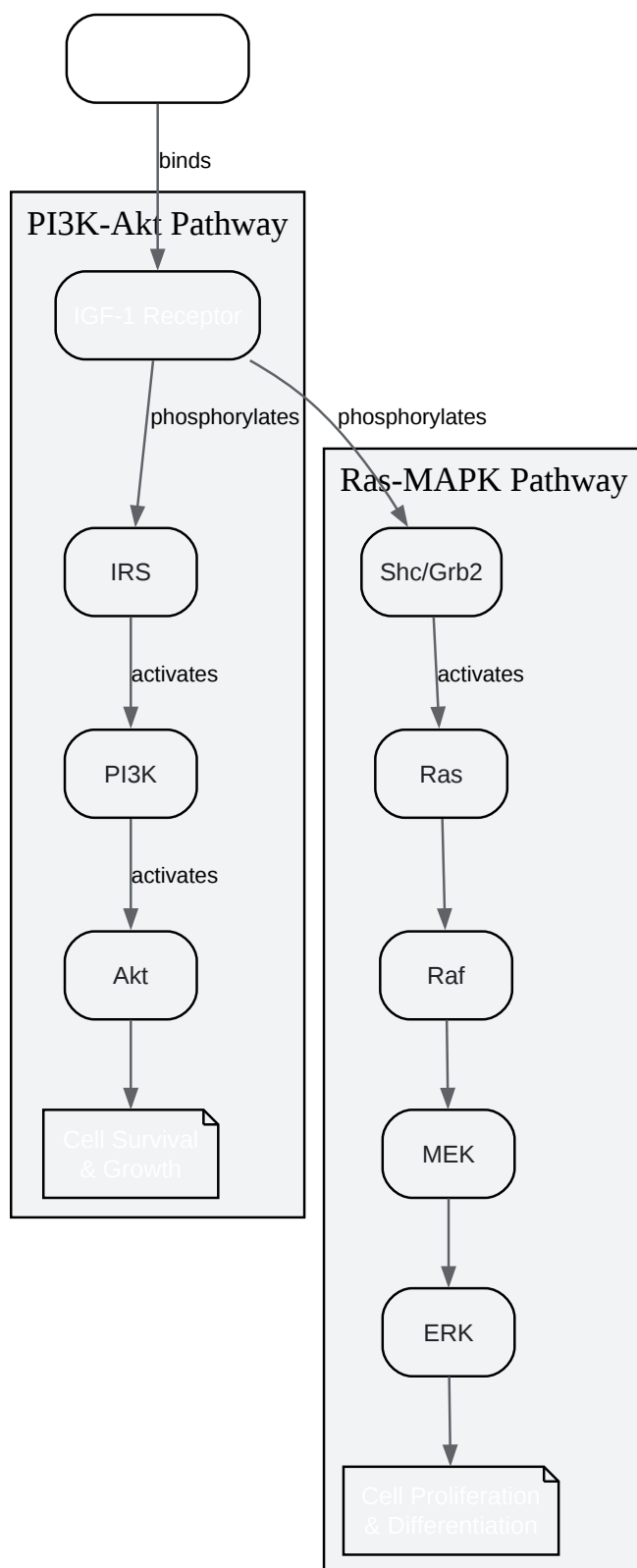
## Role in Drug Development and Signaling Pathways

1-(2,3-Dichlorophenyl)ethanone is a valuable building block in the synthesis of kinase inhibitors, which are a major class of therapeutic agents, particularly in oncology. It has been used as a reagent in the synthesis of benzothiazepinones as novel non-ATP competitive inhibitors of glycogen synthase kinase-3 $\beta$  (GSK-3 $\beta$ ) and in the synthesis of benzimidazolyl pyridinones as insulin-like growth factor I (IGF-1R) kinase inhibitors.[1]

## Glycogen Synthase Kinase-3 $\beta$ (GSK-3 $\beta$ ) Signaling Pathway

GSK-3 $\beta$  is a serine/threonine kinase that is a key regulator in numerous cellular processes. Its activity is primarily regulated by inhibitory phosphorylation at the Ser9 residue by kinases such as Akt. In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to a "destruction complex" containing GSK-3 $\beta$ , which phosphorylates  $\beta$ -catenin, targeting it for ubiquitination and degradation. Wnt signaling inhibits this complex, allowing  $\beta$ -catenin to accumulate and translocate to the nucleus to regulate gene expression.





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## References

- 1. researchgate.net [researchgate.net]
- 2. GSK-3 $\beta$ : A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Molecular Pathways: Clinical Applications and Future Direction of Insulin-Like Growth Factor-1 Receptor Pathway Blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- To cite this document: BenchChem. [A Technical Guide to 2,3'-Dichloroacetophenone: CAS Number, Identification, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1581386#2-3-dichloroacetophenone-cas-number-and-identification]

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